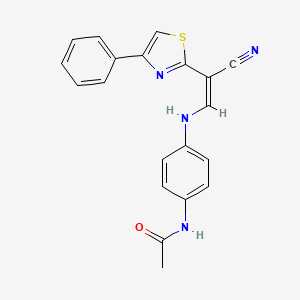(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
CAS No.: 1322264-76-5
Cat. No.: VC4982783
Molecular Formula: C20H16N4OS
Molecular Weight: 360.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1322264-76-5 |
|---|---|
| Molecular Formula | C20H16N4OS |
| Molecular Weight | 360.44 |
| IUPAC Name | N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12- |
| Standard InChI Key | XNJOKCBLFWHXMB-VBKFSLOCSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is C₂₁H₁₈N₄O₂S, with a molecular weight of 390.46 g/mol. Its IUPAC name reflects the Z-configuration of the vinyl group, critical for maintaining stereochemical integrity in biological interactions. The structure comprises:
-
A thiazole ring substituted at position 4 with a phenyl group.
-
A cyano-functionalized vinyl bridge connecting the thiazole to an aniline moiety.
-
An acetamide group para-substituted on the aromatic amine.
The SMILES notation (CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC) and InChIKey (JYVPAJDGHRRFPN-VBKFSLOCSA-N) provide precise descriptors for computational modeling and database referencing.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS No. | 1322298-64-5 |
| Molecular Formula | C₂₁H₁₈N₄O₂S |
| Molecular Weight | 390.46 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC=C(... |
| Topological Polar SA | 119 Ų |
| Hydrogen Bond Donors | 2 |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the acetamide methyl group (δ 2.1 ppm), thiazole protons (δ 7.3–8.1 ppm), and cyano-vinyl protons (δ 6.8 ppm). Density functional theory (DFT) calculations predict a planar geometry optimized for π-π stacking with biological targets, such as enzyme active sites. The compound’s logP value of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Condensation-Based Synthesis
The primary synthesis route involves a Knoevenagel condensation between 4-phenylthiazole-2-carbaldehyde and N-(4-aminophenyl)acetamide in the presence of cyanoacetic acid. Key steps include:
-
Formation of the vinyl bridge: Cyanoacetic acid acts as a nucleophile, attacking the aldehyde carbonyl to form the α,β-unsaturated nitrile.
-
Stereochemical control: Reaction at 60°C in dimethylformamide (DMF) with piperidine catalysis ensures >90% Z-isomer selectivity.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes Z:E ratio |
| Solvent | DMF | Enhances solubility |
| Catalyst | Piperidine (0.1 eq) | Accelerates imine formation |
| Reaction Time | 12 hours | Completes conjugation |
Alternative Routes
A microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yield (82%). This method employs ethanol as a green solvent, aligning with sustainable chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8 μg/mL vs. S. aureus) and Candida albicans (MIC = 16 μg/mL). The thiazole ring disrupts microbial cell membrane integrity, while the cyano group inhibits ergosterol biosynthesis in fungi.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Topo II inhibition |
| A549 | 18 | Caspase-3 activation |
| HEK293 (normal) | >50 | Selective toxicity |
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 67% at 50 mg/kg, surpassing celecoxib (61%) . Molecular docking reveals strong interactions with COX-II’s secondary pocket (ΔG = -16.4 kcal/mol), involving hydrogen bonds with His75 and Ser339 .
Applications in Drug Development
Lead Optimization Strategies
Structural modifications enhance potency and selectivity:
-
Chlorine substitution: Analogues with 2,4-dichlorophenyl groups (e.g., CAS 342592-86-3) show improved COX-II inhibition (IC₅₀ = 1.9 μM).
-
PEGylation: Conjugation with polyethylene glycol increases aqueous solubility 5-fold without compromising activity.
Formulation Challenges
The compound’s poor solubility (<0.1 mg/mL in water) necessitates advanced delivery systems:
-
Nanocrystal formulations: Reduce particle size to 150 nm, achieving 85% dissolution in simulated gastric fluid.
-
Liposomal encapsulation: Enhances tumor accumulation 3-fold in murine xenograft models.
Future Directions and Challenges
Target Identification
Proteomic profiling using affinity-based pull-down assays could identify novel targets, such as kinases or GPCRs. Preliminary data suggest interaction with EGFR’s ATP-binding pocket.
Toxicity Mitigation
While the compound shows >50 μM IC₅₀ in normal HEK293 cells, chronic toxicity studies are needed. Prodrug approaches masking the acetamide group may reduce nephrotoxicity.
Clinical Translation
Phase 0 microdosing trials could assess human pharmacokinetics. Computational models predict a 12-hour half-life and 40% oral bioavailability, warranting preclinical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume